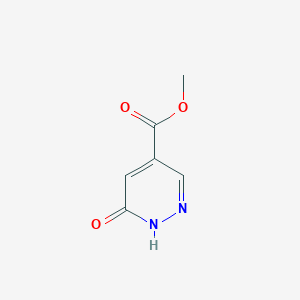

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 6-oxo-1H-pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-5(9)8-7-3-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSILYLPPKQMEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693112 | |

| Record name | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89640-81-3 | |

| Record name | Methyl 1,6-dihydro-6-oxo-4-pyridazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89640-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyridazinone Core in Modern Chemistry

The pyridazinone scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its unique electronic and structural features make it a versatile building block for the synthesis of a diverse array of biologically active compounds. This guide focuses on the chemical properties of a key derivative, Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, providing an in-depth analysis of its synthesis, reactivity, and potential applications for researchers in the field.

Physicochemical and Spectroscopic Profile

This compound (CAS No. 89640-81-3) is a white to off-white solid.[2] While comprehensive experimental data is not widely published, its fundamental properties can be characterized as follows:

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | White to off-white solid | [2] |

| Predicted Density | 1.39 ± 0.1 g/cm³ | [2] |

| Predicted pKa | 10.51 ± 0.40 | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show distinct signals for the two protons on the pyridazinone ring, a singlet for the methyl ester protons, and a broad singlet for the N-H proton. The chemical shifts of the ring protons will be influenced by the electron-withdrawing nature of the carbonyl and carboxylate groups.

-

¹³C NMR: The carbon spectrum will feature signals for the carbonyl carbon of the pyridazinone ring, the ester carbonyl carbon, the methyl carbon of the ester, and the four sp² hybridized carbons of the heterocyclic ring.

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the C=O stretching of the pyridazinone ring, another strong C=O stretch for the ester, N-H stretching, and C-H stretching frequencies.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Synthesis Strategies

The synthesis of this compound can be approached through several established methods for pyridazinone ring formation, followed by esterification, or through direct construction of the ester-containing ring system.

General Synthetic Approach: Cyclocondensation and Esterification

A common and versatile method for constructing the pyridazinone core involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. For the target molecule, a plausible synthetic route would start from a functionalized precursor that can be readily cyclized.

A general workflow for such a synthesis is outlined below:

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Esterification of the Parent Carboxylic Acid

A direct and reliable method to synthesize the title compound is through the esterification of 6-oxo-1,6-dihydropyridazine-4-carboxylic acid.

Step 1: Synthesis of 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid

This precursor can be synthesized via several literature methods, often involving the reaction of a suitably substituted dicarbonyl compound with hydrazine hydrate.

Step 2: Fischer Esterification

The carboxylic acid can then be converted to its methyl ester via a classic Fischer esterification.

-

Reaction Setup: Suspend 6-oxo-1,6-dihydropyridazine-4-carboxylic acid in an excess of dry methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or gaseous hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Reaction Conditions: Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and neutralize the excess acid with a mild base, such as sodium bicarbonate solution.

-

Isolation: The product can be extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

The causality behind this experimental choice lies in the reliability and scalability of the Fischer esterification for converting carboxylic acids to their corresponding methyl esters, especially when the starting acid is readily available.

Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of the pyridazinone ring and the methyl carboxylate group. The pyridazinone ring itself can undergo various transformations, making this compound a valuable intermediate in organic synthesis.

N-Alkylation and N-Arylation

The nitrogen atom at the 1-position of the pyridazinone ring can be readily alkylated or arylated using appropriate electrophiles in the presence of a base. This functionalization is a key step in modifying the pharmacokinetic and pharmacodynamic properties of pyridazinone-based drug candidates.

Halogenation and Cross-Coupling Reactions

The pyridazinone ring can be halogenated at various positions, providing a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions. This allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

Reactions of the Ester Group

The methyl ester group can undergo standard transformations, such as hydrolysis to the corresponding carboxylic acid, amidation to form carboxamides, or reduction to the primary alcohol. These modifications are crucial for creating libraries of compounds for biological screening.

Caption: Key reaction pathways of this compound.

Applications in Drug Discovery and Development

The pyridazinone core is a key pharmacophore in a number of clinically used and investigational drugs. Derivatives of this compound are explored for a variety of therapeutic applications.

-

Antimicrobial and Anticancer Agents: The pyridazinone nucleus is a common feature in compounds exhibiting antimicrobial and anticancer properties.[4][5] The ability to functionalize the pyridazinone ring and the carboxylate group allows for the synthesis of targeted inhibitors of various enzymes and receptors involved in microbial and cancer cell proliferation.

-

Enzyme Inhibition: Pyridazinone derivatives have been investigated as inhibitors of a range of enzymes, making them attractive for the treatment of various diseases.[4]

-

Cardiovascular Agents: Certain pyridazinone-containing molecules have shown promise as cardiovascular agents.

The utility of this compound lies in its role as a versatile starting material for the construction of more complex molecules with desired biological activities. Its bifunctional nature (the reactive sites on the pyridazinone ring and the ester group) allows for a diversity-oriented synthesis approach to generate libraries of potential drug candidates.

Safety and Handling

Based on GHS information for the isomeric Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, the following hazards may be associated with the title compound and appropriate precautions should be taken[3]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the multiple reactive sites on the molecule provide a robust platform for the development of novel compounds with a wide range of potential applications. As the demand for new therapeutic agents continues to grow, the importance of such well-characterized and adaptable intermediates will undoubtedly increase. Further research into the specific reaction conditions and the biological activities of its derivatives will continue to unlock the full potential of this important heterocyclic compound.

References

- Baskovc, J., Dahmann, G., Golobic, A., Grošelj, U., Kocar, D., Stanovnik, B., & Svete, J. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides.

-

ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved January 26, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved January 26, 2026, from [Link]

-

Greenchemicals. (n.d.). Polyamides: synthesis and properties. Retrieved January 26, 2026, from [Link]

-

PubMed. (2012). Diversity-oriented synthesis of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides. Retrieved January 26, 2026, from [Link]

-

MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Retrieved January 26, 2026, from [Link]

-

Wikipedia. (n.d.). Nylon 6. Retrieved January 26, 2026, from [Link]

-

Figshare. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. Retrieved January 26, 2026, from [Link]

-

ResearchGate. (n.d.). Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric Acid Diethyl Ester. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (2019). Synthesis and Physical Properties of Non-Crystalline Nylon 6 Containing Dimer Acid. Retrieved January 26, 2026, from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved January 26, 2026, from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine. Retrieved January 26, 2026, from [Link]

-

Google Patents. (n.d.). US9938296B2 - Process for preparing (4R,12aS)-N-(2,4-difluorobenzyl)-7-hydroxy-4-methyl-6,8-dioxo-3,4,6,8,12,12a-hexahydro-2H-pyrido[1',2':4,5]pyrazino[2,1-b][6][7]oxazine-9-carboxamide. Retrieved January 26, 2026, from

-

PubChem. (n.d.). Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). High-Throughput Non-targeted Chemical Structure Identification Using Gas-Phase Infrared Spectra. Retrieved January 26, 2026, from [Link]

-

NIST. (n.d.). Search for Species Data by Molecular Weight. Retrieved January 26, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Registry Services. Retrieved January 26, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-oxo-1,6-dihydropyridazine-4-carboxylic acid methyl ester | 89640-81-3 [chemicalbook.com]

- 3. Methyl 6-oxo-1,6-dihydropyridazine-3-carboxylate | C6H6N2O3 | CID 9124994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 6-oxo-1,6-dihydropyridine-3-carboxylate | C7H7NO3 | CID 416343 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. Sci-Hub. SYNTHESIS AND PROPERTIES OF METHYL 4,6-DIARYL-2(3H)-THIOXO-1,4-DIHYDROPYRIDINE-3-CARBOXYLATES / Heterocyclic Communications, 2005 [sci-hub.box]

An In-depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate (CAS 89640-81-3)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, and its role as a versatile intermediate in the development of novel therapeutics.

Core Compound Analysis: Physicochemical Properties

This compound is a pyridazinone derivative characterized by a reactive methyl ester at the 4-position. This structure provides a valuable scaffold for chemical modification, making it a key starting material in multi-step syntheses. A foundational understanding of its physical and chemical characteristics is paramount for its effective use in research and development.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 89640-81-3 | [1] |

| Molecular Formula | C₆H₆N₂O₃ | [1] |

| Molecular Weight | 154.12 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 10.51 ± 0.40 | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis and Mechanistic Considerations

The synthesis of this compound can be achieved through a multi-step process, which involves the formation of the pyridazinone ring followed by an oxidation step. A representative synthetic pathway is outlined in European Patent EP2857387A1, where it is a key intermediate.[3]

Synthetic Pathway Overview

The synthesis initiates with the reaction of dimethyl 2-methylenebutanedioate with hydrazine to form a saturated pyridazinone ring system. This intermediate, methyl 6-oxohexahydropyridazine-4-carboxylate, is then oxidized to introduce the double bond, yielding the target aromatic pyridazinone.[3]

Caption: Generalized synthetic pathway for this compound.

Detailed Experimental Protocol (Adapted from Patent Literature)

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate [3]

-

Reaction Setup: A solution of dimethyl 2-methylenebutanedioate in a suitable solvent is prepared in a reaction vessel.

-

Hydrazine Addition: Hydrazine is added to the solution, and the mixture is stirred to facilitate the cyclization reaction.

-

Work-up and Isolation: The reaction mixture is worked up to isolate the crude methyl 6-oxohexahydropyridazine-4-carboxylate. Purification may be achieved by recrystallization or chromatography.

Step 2: Oxidation to this compound [3]

-

Dissolution: The intermediate from Step 1 is dissolved in an appropriate solvent, such as water.

-

Oxidant Addition: A suitable oxidizing agent is added to the solution at a controlled temperature (e.g., -5°C to 0°C).

-

Reaction and Reflux: The reaction mixture is stirred and then heated under reflux to drive the oxidation to completion.

-

Isolation and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration, washed, and dried to yield this compound.

Expert Insights and Causality:

-

Cyclization: The initial reaction is a nucleophilic addition of hydrazine to the α,β-unsaturated ester, followed by an intramolecular condensation to form the stable six-membered pyridazinone ring.

-

Oxidation: This step is crucial for creating the aromatic, conjugated pyridazinone system, which is often the desired scaffold for further functionalization in drug discovery programs. The choice of oxidizing agent is critical to achieve high yield and avoid side reactions.

Applications in Drug Discovery and Development

The pyridazinone core is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Derivatives of this scaffold have shown a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and cardiovascular effects.[6][7] this compound serves as a key intermediate for the synthesis of these more complex and potent molecules.

Role as an Intermediate in the Synthesis of Bioactive Molecules

The methyl ester functionality of the title compound provides a convenient handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. The pyridazinone ring itself can also be further functionalized. These transformations allow for the generation of diverse libraries of compounds for biological screening.

Therapeutic Potential of Pyridazinone Derivatives

-

Anti-inflammatory Agents: Pyridazinone derivatives have been investigated as inhibitors of key enzymes in the inflammatory cascade, such as phosphodiesterase 4 (PDE4), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[8]

-

Anticancer Agents: The pyridazinone scaffold has been incorporated into molecules designed to target various cancer-related pathways.[7]

-

Cardiovascular Drugs: Certain pyridazinone derivatives have been developed as cardiotonic agents.[4]

The following diagram illustrates a general concept of how the core compound can be elaborated into a potential therapeutic agent.

Caption: Elaboration of the core compound into a potential therapeutic agent.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis, while requiring multiple steps, provides access to a privileged scaffold in medicinal chemistry. The continued exploration of new synthetic routes and the derivatization of this core structure are expected to yield novel drug candidates with a wide range of therapeutic applications. This guide serves as a foundational resource for researchers aiming to leverage the potential of this important building block in their drug discovery endeavors.

References

Sources

- 1. 89640-81-3 | this compound | Amides | Ambeed.com [ambeed.com]

- 2. omicsonline.org [omicsonline.org]

- 3. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 4. EP3785708A1 - Film-forming composition containing surfactant or surfactant and salt as whitening agent - Google Patents [patents.google.com]

- 5. biosynth.com [biosynth.com]

- 6. sarpublication.com [sarpublication.com]

- 7. Buy Methyl 4-chloro-6-oxo-1,6-dihydropyridazine-3-carboxylate [smolecule.com]

- 8. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a heterocyclic organic compound belonging to the pyridazinone class. The pyridazinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1][2] These compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anticancer, and enzyme inhibitory properties. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, synthesis, and known reactivity, with insights into the broader therapeutic potential of the pyridazinone class.

Compound Identification and Nomenclature

The precise chemical identity of a molecule is fundamental for scientific discourse and reproducibility. This section details the nomenclature and key identifiers for this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is This compound .

A commonly used and accepted synonym is methyl 6-oxo-1H-pyridazine-4-carboxylate . It is crucial to distinguish this compound from its isomers, such as the 3-carboxylate and 5-carboxylate derivatives, as the position of the methyl carboxylate group on the pyridazinone ring significantly influences its chemical and biological properties.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a dihydropyridazine ring, which is a six-membered heterocycle containing two adjacent nitrogen atoms. The ring features a ketone group at the 6-position and a methyl carboxylate group at the 4-position.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | PubChem |

| Molecular Weight | 154.12 g/mol | PubChem |

| CAS Number | 29908-25-9 (Deprecated) | - |

| Canonical SMILES | COC(=O)C1=CC(=O)NN=C1 | PubChem |

| InChIKey | HRSILYLPPKQMEF-UHFFFAOYSA-N | PubChem |

Synthesis and Purification

The synthesis of this compound can be achieved through a two-step process involving the formation of a saturated heterocyclic intermediate followed by an oxidation to introduce aromaticity. This methodology provides a reliable route to the target compound.[3]

Synthetic Pathway Overview

The overall synthetic scheme is as follows:

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

This protocol is based on established procedures and provides a self-validating system for the synthesis and characterization of the title compound.[3]

Step 1: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

This initial step involves a cyclization reaction between an unsaturated diester and hydrazine hydrate to form the saturated pyridazinone ring.

-

Materials:

-

Dimethyl 2-methylenebutanedioate

-

Hydrazine hydrate

-

2-Propanol

-

-

Procedure:

-

Cool a suspension of dimethyl 2-methylenebutanedioate in 2-propanol in an ice bath.

-

Add hydrazine hydrate dropwise over 15 minutes, maintaining the temperature between 0 and 5 °C.

-

Stir the reaction mixture at 0 to 5 °C for 6 hours.

-

The resulting precipitate is the desired intermediate, Methyl 6-oxohexahydropyridazine-4-carboxylate.

-

Step 2: Synthesis of this compound

The second step is an oxidation reaction that introduces a double bond into the pyridazinone ring, leading to the final aromatic product.

-

Materials:

-

Methyl 6-oxohexahydropyridazine-4-carboxylate

-

Bromine

-

Water

-

-

Procedure:

-

Prepare a solution of bromine in water.

-

Cool the bromine solution to -10 °C.

-

Add a solution of Methyl 6-oxohexahydropyridazine-4-carboxylate in water dropwise over 15 minutes, ensuring the temperature does not exceed -5 °C.[3]

-

Stir the reaction mixture for 2 hours at 0 °C.

-

Subsequently, heat the mixture under reflux for 3.5 hours.[3]

-

Cool the reaction mixture to 0 °C to precipitate the product.

-

Filter the precipitate, wash with water, and dry under reduced pressure at 50 °C to yield this compound as a colorless solid.[3]

-

Characterization Data

Validation of the synthesized compound is achieved through spectroscopic analysis.

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.5 (bs, 1H), 8.15 (d, 1H, J = 1.98 Hz), 7.27 (d, 1H, J = 1.98 Hz), 3.89 (s, 3H).[3]

Chemical Reactivity and Potential Applications

The reactivity of this compound is dictated by the functional groups present on the pyridazinone core. The ester functionality is susceptible to hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.[3] The pyridazinone ring itself can undergo various transformations, making it a versatile scaffold for the synthesis of more complex molecules.

While specific biological data for this compound is not extensively documented in publicly available literature, the broader class of pyridazinone derivatives has shown significant promise in drug discovery.

Potential as an Anti-inflammatory Agent

Analogues of 6-oxo-1,6-dihydropyridazine have been investigated for their anti-inflammatory properties. For instance, certain diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide derivatives have been shown to target JNK2 and inhibit the JNK2-NF-κB/MAPK signaling pathway, which is implicated in inflammatory responses. This suggests that the pyridazinone core can serve as a template for the design of novel anti-inflammatory drugs.

Caption: Simplified JNK/NF-κB signaling pathway, a potential target for pyridazinone derivatives.

Potential in Oncology

The pyridazinone scaffold is also recognized for its potential in the development of anticancer agents. Various derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. The mechanism of action often involves the inhibition of key enzymes or signaling pathways that are crucial for cancer cell growth and survival.

Conclusion and Future Directions

This compound is a valuable heterocyclic building block with a straightforward synthetic route. While its specific biological activities require further investigation, the broader class of pyridazinones demonstrates significant therapeutic potential, particularly in the areas of inflammation and oncology. Future research should focus on the detailed biological characterization of this specific isomer and the synthesis of novel derivatives to explore their structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. EP2857387A1.

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Azolo[ d]pyridazinones in medicinal chemistry. PubMed.

Sources

- 1. Synthetic, mechanistic and photochemical studies of phosphate esters of substituted benzoins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

Methodological & Application

The Versatile Pyridazinone Core: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate as a Strategic Building Block in Modern Organic Synthesis

Introduction: Unlocking the Potential of the Pyridazinone Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its lower lipophilicity compared to a phenyl ring, make it an attractive component in the design of novel bioactive molecules.[1] Among the various pyridazine derivatives, methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate stands out as a particularly versatile and valuable building block. Its densely functionalized structure, featuring a reactive pyridazinone core, a Michael acceptor system, and a readily modifiable ester group, offers multiple handles for synthetic diversification. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound in organic synthesis, complete with detailed protocols and mechanistic insights.

Core Attributes of this compound

The synthetic utility of this compound stems from the distinct reactivity of its constituent functional groups. Understanding these attributes is key to designing efficient and innovative synthetic routes.

Diagram 1: Key Reactive Sites

Caption: Key reactive sites on the this compound scaffold.

Synthesis of the Building Block: A Reliable and Scalable Protocol

A robust and scalable synthesis of the title compound is crucial for its widespread application. A well-established method involves the cyclization of a suitable precursor followed by oxidation. The following protocol is adapted from a patented industrial process, ensuring its reliability and scalability.[3]

Protocol 1: Synthesis of this compound

This two-step procedure starts with the reaction of dimethyl 2-methylenebutanedioate with hydrazine to form the saturated pyridazinone ring, which is subsequently oxidized to the desired dihydropyridazine.

Step A: Synthesis of Methyl 6-oxohexahydropyridazine-4-carboxylate

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve dimethyl 2-methylenebutanedioate (1.0 eq) in a suitable solvent such as methanol.

-

Hydrazine Addition: Cool the solution to 0-5 °C. Slowly add hydrazine hydrate (1.0-1.2 eq) dropwise, maintaining the temperature below 10 °C. The causality for the low temperature is to control the exothermicity of the reaction and minimize the formation of side products.

-

Reaction: Stir the mixture at room temperature for 12-16 hours.

-

Work-up: Concentrate the reaction mixture under reduced pressure. The resulting crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step B: Oxidation to this compound

-

Reaction Setup: Dissolve the crude methyl 6-oxohexahydropyridazine-4-carboxylate (1.0 eq) from the previous step in water. Cool the solution in an ice bath.

-

Oxidant Addition: Slowly add bromine (2.0-2.5 eq) to the cooled solution, ensuring the temperature does not exceed 25 °C. The use of bromine in an aqueous medium is a classic and effective method for the dehydrogenation of such heterocyclic systems.[4]

-

Reaction: Stir the suspension at room temperature for 16 hours.

-

Isolation: The precipitated product is collected by suction filtration, washed with cold water, and dried under reduced pressure to yield this compound as a colorless solid.[3]

| Parameter | Value |

| Starting Material | Dimethyl 2-methylenebutanedioate |

| Key Reagents | Hydrazine hydrate, Bromine |

| Typical Yield | 75-85% over two steps |

| Purity | >95% by NMR |

Table 1: Summary of the synthesis protocol for this compound.

Applications in Cross-Coupling Reactions: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The pyridazinone core can be readily functionalized using these methods, typically after conversion of the C-H bond to a C-halogen or C-OTf bond. The Suzuki-Miyaura coupling is a particularly effective strategy for introducing aryl or heteroaryl substituents.[5][6][7]

Diagram 2: Suzuki-Miyaura Cross-Coupling Workflow

Caption: General workflow for the functionalization of the pyridazinone core via Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of a Halogenated Pyridazinone Derivative

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a chlorinated pyridazinone derivative with an arylboronic acid. The initial chlorination of the 6-oxo-1,6-dihydropyridazine is a key activating step.

Step A: Chlorination of this compound

-

Reaction Setup: In a fume hood, carefully add this compound (1.0 eq) to phosphorus oxychloride (POCl₃, 5-10 eq).

-

Reaction: Heat the mixture at reflux for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) until it is slightly basic.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the chlorinated product.

Step B: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To a reaction flask, add the chlorinated pyridazinone (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base, typically an aqueous solution of Na₂CO₃ (2.0 eq) or K₂CO₃.[8] The choice of catalyst and base is critical for the reaction's success, with phosphine-based ligands being commonly employed to stabilize the palladium center.[5]

-

Solvent: Add a solvent system, often a mixture of an organic solvent like 1,2-dimethoxyethane (DME) or toluene and water.

-

Reaction: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Heat the reaction to 80-100 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired arylated pyridazinone.

| Substrate | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 6-Chloro-pyridazinone deriv. | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 75-90 |

| 6-Chloro-pyridazinone deriv. | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 80-95 |

| 6-Chloro-pyridazinone deriv. | Thiophene-2-boronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 60-80 |

Table 2: Representative examples of Suzuki-Miyaura couplings on chlorinated pyridazinone scaffolds. (Yields are typical ranges based on literature for similar substrates).[6][7]

Nucleophilic Aromatic Substitution: A Gateway to Diverse Functionality

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of the oxo group, facilitates nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when a good leaving group such as a halogen is present at positions C3, C4, or C5. This allows for the direct introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Protocol 3: Nucleophilic Aromatic Substitution with an Amine

This protocol describes the reaction of a chlorinated pyridazinone derivative with a primary or secondary amine.

-

Reaction Setup: Dissolve the chlorinated pyridazinone (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

-

Reagent Addition: Add the amine nucleophile (1.1-2.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-3.0 eq). The base is necessary to neutralize the HCl generated during the reaction.

-

Reaction: Heat the reaction mixture to a temperature ranging from 50 °C to 120 °C. The optimal temperature depends on the reactivity of the nucleophile and the substrate. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture and pour it into water. The product may precipitate and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.

The Pyridazinone Moiety in Cycloaddition Reactions: A Frontier of Reactivity

While pyridazines are generally considered electron-deficient and thus poor dienes in normal electron-demand Diels-Alder reactions, their reactivity can be modulated.[9] The 6-oxo-1,6-dihydropyridazine system possesses both diene and dienophilic character, opening up possibilities for cycloaddition chemistry.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The electron-deficient nature of the pyridazine ring makes it a potential candidate for IEDDA reactions with electron-rich dienophiles. This approach can be a powerful tool for the synthesis of complex nitrogen-containing heterocycles.[4]

As a Dienophile: The C4-C5 double bond, activated by the adjacent carbonyl and ester groups, can potentially act as a dienophile in reactions with electron-rich dienes.

While standardized protocols for Diels-Alder reactions with this compound are not yet widely established, this remains an active area of research. Exploration of Lewis acid catalysis or high-pressure conditions may be required to facilitate these transformations.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward synthesis and the presence of multiple reactive sites allow for the construction of a diverse array of complex molecules. The protocols detailed in this application note for its synthesis, cross-coupling, and nucleophilic substitution reactions provide a solid foundation for its use in research and development. The potential for this scaffold to participate in cycloaddition reactions represents an exciting avenue for future exploration, promising the discovery of novel transformations and the synthesis of new chemical entities with potential applications in medicine and materials science.

References

-

Abouzid, K., Abdel Hakeem, M., Khalil, O., et al. (2008). Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. Bioorganic & Medicinal Chemistry, 16(1), 382–389. Available at: [Link]

- Asif, M. (2014). A review on medicinal prospective of pyridazine derivatives. Chronicles of Young Scientists, 5(2), 85.

- EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (2015). European Patent Office.

-

Gresham, T. L., & Steadman, T. R. (1949). A Diels-Alder Type Reaction with Formaldehyde. Journal of the American Chemical Society, 71(2), 737–738. Available at: [Link]

-

Guedes, G. P., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2975. Available at: [Link]

-

Haider, S., et al. (2015). Pyridazinone: an attractive lead for anti-inflammatory and analgesic drug discovery. Future Medicinal Chemistry, 7(14), 1925-1941. Available at: [Link]

-

Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(12), 8926–8932. Available at: [Link]

-

Le-Gac, S., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(12), 2355-2401. Available at: [Link]

- Li, J. J. (2014). Palladium in Cross-Coupling Reactions. John Wiley & Sons.

- Stanovnik, B., & Svete, J. (2004). Synthesis of Heterocyclic Compounds.

-

Verma, A., et al. (2018). Diverse biologically active pyridazine analogs: a scaffold for the highly functionalized heterocyclic compounds. Russian Journal of General Chemistry, 88, 555-568. Available at: [Link]

-

Wikipedia. (2023). Diels–Alder reaction. Available at: [Link]

-

Wikipedia. (2023). Oxo-Diels–Alder reaction. Available at: [Link]

Sources

- 1. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. SYNTHESIS AND PROPERTIES OF METHYL 4,6-DIARYL-2(3H)-THIOXO-1,4-DIHYDROPYRIDINE-3-CARBOXYLATES / Heterocyclic Communications, 2005 [sci-hub.box]

- 4. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A regiospecific reaction of pyridazines with vicarious nucleophilic substitution via their dicyanomethylide derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Emerging Potential of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate in Modern Drug Discovery

Introduction: The Strategic Value of the Pyridazinone Core

In the landscape of medicinal chemistry, the identification of "privileged scaffolds" — molecular frameworks that can be readily modified to interact with a variety of biological targets — is a cornerstone of efficient drug discovery. The pyridazinone motif has emerged as one such scaffold, with its derivatives demonstrating a wide spectrum of biological activities.[1] This application note delves into the utility of a specific, yet versatile, member of this family: Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate . We will explore its synthetic accessibility, its potential as a starting point for generating diverse chemical libraries, and, by examining a closely related analogue, its promise in targeting critical signaling pathways implicated in inflammatory diseases.

The inherent chemical features of the pyridazinone ring, including its hydrogen bond donors and acceptors, and the presence of multiple reactive sites, make it a fertile ground for chemical exploration.[1] This document serves as a guide for researchers, scientists, and drug development professionals on harnessing the potential of this compound as a key building block in the development of novel therapeutics.

Physicochemical Properties and Synthetic Strategy

A foundational aspect of leveraging a scaffold in drug discovery is its synthetic tractability. This compound offers a straightforward route of synthesis, ensuring its availability for library development.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₃ | |

| Molecular Weight | 154.13 g/mol | |

| Appearance | Off-white to yellow solid | |

| Solubility | Soluble in DMSO, DMF, and hot methanol |

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented synthesis of the corresponding carboxylic acid and its esters, providing a reliable method for obtaining the target compound.[2]

Workflow for the Synthesis of this compound

Caption: Synthetic workflow from commercially available starting materials to the target scaffold.

Step-by-Step Procedure:

-

Cyclization:

-

React dimethyl 2-methylenebutanedioate with hydrazine hydrate in a suitable solvent like ethanol.[2]

-

The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization, forming Methyl 6-oxohexahydropyridazine-4-carboxylate.[2]

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, for instance, by column chromatography.

-

-

Oxidation (Dehydrogenation):

-

The synthesized Methyl 6-oxohexahydropyridazine-4-carboxylate is dissolved in a suitable solvent, such as glacial acetic acid.[2]

-

A suitable oxidizing agent, like bromine, is added dropwise at a controlled temperature (e.g., 0 °C to room temperature).[2]

-

The reaction is stirred for several hours until the dehydrogenation is complete, yielding the aromatic pyridazinone ring.[2]

-

The reaction mixture is then worked up, which may involve quenching with a reducing agent (e.g., sodium thiosulfate) and extraction with an organic solvent.

-

The final product, this compound, is purified by recrystallization or column chromatography.

-

Application in Drug Discovery: A Case Study of a Structurally Related JNK2 Inhibitor

While direct applications of this compound are still emerging in published literature, a recent study on a closely related analogue, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide (compound J27), provides a compelling blueprint for its potential use.[3] This research highlights the scaffold's ability to be elaborated into potent and selective inhibitors of key signaling molecules.

Targeting the JNK2-NF-κB/MAPK Pathway in Inflammatory Diseases

Acute lung injury (ALI) and sepsis are life-threatening conditions characterized by a hyperinflammatory response.[3] The c-Jun N-terminal kinase (JNK) pathway, particularly the JNK2 isoform, is a critical regulator of this inflammatory cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4]

The study by Liao et al. (2023) successfully identified a pyridazinone-based compound, J27, as a novel JNK2 inhibitor with significant therapeutic effects in preclinical models of ALI and sepsis.[3] This demonstrates the pyridazinone core's suitability for generating inhibitors that can modulate this pathway.

The JNK2-NF-κB/MAPK Signaling Pathway and Point of Inhibition

Caption: Inhibition of JNK2 by a pyridazinone-based compound blocks the downstream activation of NF-κB and reduces pro-inflammatory cytokine production.

Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity

This protocol outlines a general method for assessing the anti-inflammatory potential of novel compounds derived from this compound, based on the assays used for J27.[3]

Objective: To determine the ability of test compounds to inhibit the release of pro-inflammatory cytokines (TNF-α and IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7 or THP-1)

-

Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds synthesized from the pyridazinone scaffold

-

ELISA kits for TNF-α and IL-6

-

96-well cell culture plates

-

MTT or similar viability assay reagents

Procedure:

-

Cell Seeding: Seed macrophages in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor).

-

Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control wells) and incubate for 24 hours.

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Cell Viability Assay:

-

After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in cytokines is not due to cytotoxicity.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition) for each active compound.

-

Representative Data for a Pyridazinone-based JNK2 Inhibitor (J27) [3]

| Compound | Target | Assay | IC₅₀ (µM) |

| J27 | JNK2 | IL-6 Release (THP-1 cells) | 0.22 |

Future Directions and Conclusion

This compound represents a promising and strategically valuable starting point for the development of new therapeutic agents. The synthetic accessibility of this scaffold, combined with the demonstrated biological activity of its close analogues, underscores its potential in drug discovery.

The successful development of a JNK2 inhibitor from a related pyridazinone core provides a clear and actionable path forward. Researchers can leverage the 4-carboxylate position of the target molecule as a handle for chemical diversification, exploring different substituents to optimize potency, selectivity, and pharmacokinetic properties. The protocols outlined in this application note provide a solid foundation for the synthesis and initial biological evaluation of novel compound libraries based on this scaffold.

As the quest for novel therapeutics for inflammatory diseases, cancer, and other conditions continues, the exploration of underutilized privileged scaffolds like this compound will be crucial. This document provides the initial framework and technical insights to empower researchers to unlock the full potential of this versatile chemical entity.

References

-

Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

-

Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2015). ResearchGate. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2190858. [Link]

-

Al-Ghorbani, M., et al. (2019). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 24(24), 4586. [Link]

-

Park, J. W., et al. (2005). JNK pathway is involved in the inhibition of inflammatory target gene expression and NF-kappaB activation by melittin. Journal of Inflammation, 2, 1. [Link]

- Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid. (2015).

Sources

- 1. Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]

- 3. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the HPLC Purification of Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in Pyridazinone-Based Drug Discovery

Pyridazinone derivatives are a significant class of heterocyclic compounds that form the scaffold for numerous biologically active agents with applications as cardiotonic, anti-inflammatory, and anticancer therapies.[1] Methyl 6-oxo-1,6-dihydropyridazine-4-carboxylate is a key intermediate in the synthesis of these novel therapeutics. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, impact the pharmacological activity of the final compound, and introduce potential toxicities.

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purification of such polar, nitrogen-containing heterocyclic compounds, offering high resolution and efficiency.[2] This application note provides a comprehensive guide to developing a robust HPLC purification method for this compound, addressing the specific challenges associated with its chemical properties. We will delve into the rationale behind method development, provide detailed protocols, and offer troubleshooting strategies to ensure the highest purity of this critical building block.

Physicochemical Properties and Their Chromatographic Implications

Understanding the physicochemical properties of this compound is fundamental to developing an effective HPLC purification method. The molecule possesses a polar pyridazinone core, a methyl ester group, and a nitrogen-containing heterocyclic system. These features dictate its behavior in a chromatographic system. The presence of nitrogen atoms can lead to interactions with residual silanols on the silica-based stationary phase, potentially causing peak tailing.[3] The overall polarity of the molecule suggests that a reversed-phase HPLC method will be most suitable, where a nonpolar stationary phase is used with a polar mobile phase.[4]

Table 1: Physicochemical Properties of Related Pyridazinone Structures

| Property | Value (for 6-oxo-1,6-dihydropyridazine-4-carboxylic acid) | Implication for HPLC Method Development |

| Molecular Weight | 140.10 g/mol [5] | Influences diffusion rates and mass transfer in the column. |

| Polarity | Polar | Reversed-phase chromatography is the preferred mode.[4] |

| pKa | Not explicitly found for the methyl ester, but the carboxylic acid analog has acidic and basic properties. | Mobile phase pH control is critical to ensure consistent ionization state and reproducible retention times.[6] |

| UV Absorbance | Pyridazine structures typically exhibit UV absorbance in the range of 220-270 nm.[1] | A UV detector set within this range should provide good sensitivity. |

Materials and Instrumentation

Materials:

-

Crude this compound

-

HPLC-grade acetonitrile

-

HPLC-grade methanol

-

Deionized water (18.2 MΩ·cm)

-

Formic acid (≥98%)

-

Ammonium acetate (≥98%)

-

Sample dissolution solvent (e.g., a mixture of water and acetonitrile)

Instrumentation:

-

Preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD)

-

Reversed-phase C18 HPLC column (e.g., 250 x 10 mm, 5 µm particle size)

-

Fraction collector

-

Analytical HPLC system for purity analysis

-

pH meter

HPLC Purification Protocol: A Step-by-Step Guide

This protocol outlines a systematic approach to developing and optimizing a preparative HPLC method for the purification of this compound.

Step 1: Initial Method Development - Analytical Scale

The first step is to develop an effective separation on an analytical scale. This allows for rapid optimization of the mobile phase and gradient conditions without consuming large amounts of sample and solvent.

Protocol 1: Analytical Method Development

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in water. The acidic modifier helps to protonate the nitrogen atoms in the pyridazinone ring, leading to more consistent interactions with the stationary phase and improved peak shape.[3]

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start with a scouting gradient to determine the approximate elution conditions. A typical scouting gradient is 5% to 95% B over 20 minutes.[7]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Elevated temperatures can reduce mobile phase viscosity and improve peak efficiency.

-

Detection: UV at 254 nm. Pyridazinone derivatives generally show strong absorbance in this region.[1]

-

Injection Volume: 5 µL of a 1 mg/mL solution of the crude sample dissolved in a 50:50 mixture of water and acetonitrile.

Step 2: Method Optimization

Based on the results of the scouting gradient, the method can be optimized to improve the resolution between the target compound and its impurities.

-

Gradient Optimization: Adjust the gradient slope to enhance separation. If the peaks are clustered together, a shallower gradient is required.

-

pH Adjustment: The pH of the mobile phase is a powerful tool for manipulating the retention of ionizable compounds.[6] If peak shape is poor, consider using a buffer such as 10 mM ammonium acetate adjusted to a specific pH with formic acid or acetic acid.

-

Organic Modifier: While acetonitrile is a good starting point, methanol can offer different selectivity and may be a suitable alternative.

Step 3: Scale-Up to Preparative HPLC

Once an optimized analytical method is established, it can be scaled up for preparative purification. The goal of scaling up is to increase the load of the compound onto the column while maintaining the separation achieved at the analytical scale.

Protocol 2: Preparative Purification

-

Column: A larger C18 column with the same stationary phase chemistry (e.g., 250 x 21.2 mm, 5 µm).

-

Flow Rate: The flow rate should be scaled up proportionally to the cross-sectional area of the preparative column.

-

Gradient: The gradient time should be adjusted to maintain the same linear velocity as the analytical method.

-

Sample Loading: The amount of sample that can be loaded onto the preparative column will depend on the resolution of the target compound from its nearest eluting impurity. This should be determined empirically by performing loading studies.

-

Fraction Collection: Collect fractions corresponding to the peak of the target compound.

-

Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Table 2: Example HPLC Method Parameters

| Parameter | Analytical Method | Preparative Method |

| Column | C18, 150 x 4.6 mm, 5 µm | C18, 250 x 21.2 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5-50% B in 15 min | 5-50% B in 15 min |

| Flow Rate | 1.0 mL/min | 21.6 mL/min |

| Detection | 254 nm | 254 nm |

| Injection Volume | 5 µL | 1-5 mL (concentration dependent) |

Visualizing the Workflow

Sources

- 1. researchgate.net [researchgate.net]

- 2. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 3. agilent.com [agilent.com]

- 4. waters.com [waters.com]

- 5. 6-Oxo-1,6-dihydropyridazine-4-carboxylic acid | C5H4N2O3 | CID 12376265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. hplc.eu [hplc.eu]

- 7. chromatographyonline.com [chromatographyonline.com]

Application Notes and Protocols for the Use of Pyridazinone Derivatives as Carbonic Anhydrase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting a Key Enzyme Family with a Versatile Scaffold

Carbonic anhydrases (CAs) are a superfamily of metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] With 15 known isoforms in humans, these enzymes are involved in pH regulation, ion transport, and biosynthetic reactions. Dysregulation of CA activity is implicated in a range of pathologies, including glaucoma, epilepsy, and, notably, cancer.[2][3]

Tumor-associated CA isoforms, particularly CA IX and CA XII, are highly expressed in various solid tumors in response to hypoxia.[4] They contribute to the acidification of the tumor microenvironment, which promotes tumor progression, metastasis, and resistance to therapy.[4] This makes selective inhibition of these isoforms an attractive strategy for anticancer drug development.

The pyridazinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, cardiovascular, and anticancer properties.[2][5][6] Notably, pyridazinone-based sulfonamides have been identified as potent inhibitors of several human carbonic anhydrase isoforms, demonstrating strong inhibition in the nanomolar range.[7] This document provides a comprehensive guide for researchers on the synthesis, in vitro evaluation, and in vivo assessment of pyridazinone derivatives as carbonic anhydrase inhibitors.

I. Synthesis of Pyridazinone-Based Carbonic Anhydrase Inhibitors

A common and effective strategy for synthesizing pyridazinone-based CA inhibitors involves the condensation of an appropriate aroylpropionic acid with 4-hydrazinobenzenesulfonamide hydrochloride. This approach allows for the introduction of diverse substituents on the pyridazinone ring, enabling the exploration of structure-activity relationships.

Protocol 1: Synthesis of 6-(4-methoxyphenyl)-2-(4-sulfamoylphenyl)-4,5-dihydropyridazin-3(2H)-one

This protocol describes the synthesis of a representative pyridazinone-based carbonic anhydrase inhibitor.

Materials:

-

3-(4-methoxybenzoyl)propionic acid

-

4-hydrazinobenzenesulfonamide hydrochloride

-

Ethanol (absolute)

-

Glacial acetic acid

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexane mixture)

-

Rotary evaporator

-

NMR tubes and deuterated solvent (e.g., DMSO-d6)

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 3-(4-methoxybenzoyl)propionic acid (1.0 eq) and 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in absolute ethanol (50 mL).

-

Reaction: Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. A solid precipitate should form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Purification: Purify the crude product by column chromatography on silica gel. The appropriate solvent system for elution should be determined by TLC analysis (a common starting point is a gradient of ethyl acetate in hexane).

-

Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

-

Drying: Dry the purified product under vacuum to obtain a solid.

-

Characterization: Confirm the structure and purity of the final compound using:

-

¹H and ¹³C NMR spectroscopy: To elucidate the chemical structure.

-

Mass spectrometry: To confirm the molecular weight.

-

Elemental analysis: To determine the elemental composition.

-

Data Presentation: Physicochemical Properties

| Compound ID | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) |

| Example Compound | C₁₇H₁₇N₃O₄S | 375.40 | 230-232 | 75 |

II. In Vitro Evaluation of Carbonic Anhydrase Inhibition

The inhibitory potency of the synthesized pyridazinone derivatives against various CA isoforms is a critical determinant of their therapeutic potential. The stopped-flow spectrophotometric assay is a widely used and accurate method for determining the kinetics of CA-catalyzed CO₂ hydration.

Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This protocol details the determination of the inhibitory constant (Ki) of a pyridazinone derivative against a specific CA isoform.

Materials:

-

Purified human carbonic anhydrase isoenzyme (e.g., hCA II, hCA IX)

-

Synthesized pyridazinone inhibitor

-

4-Nitrophenyl acetate (NPA) as substrate

-

Buffer solution (e.g., 20 mM Tris-HCl, pH 7.4)

-

Stopped-flow spectrophotometer

-

96-well plates

-

Multichannel pipette

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the CA enzyme in the buffer.

-

Prepare a stock solution of the pyridazinone inhibitor in a suitable solvent (e.g., DMSO) and then dilute it in the buffer to various concentrations.

-

Prepare a stock solution of the substrate (NPA) in a water-miscible organic solvent (e.g., acetonitrile).

-

-

Enzyme and Inhibitor Incubation: In a 96-well plate, mix the CA enzyme solution with different concentrations of the inhibitor. Include a control with no inhibitor. Incubate at a constant temperature (e.g., 25 °C) for a specified time to allow for inhibitor binding.

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture.

-

Load the second syringe with the NPA substrate solution in the same buffer.

-

Rapidly mix the contents of the two syringes. The instrument will monitor the change in absorbance at a specific wavelength (e.g., 400 nm) as the NPA is hydrolyzed by the CA enzyme, producing the yellow p-nitrophenolate anion.

-

Record the initial rates of the reaction for each inhibitor concentration.

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentrations.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the dose-response curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

-

Data Presentation: Carbonic Anhydrase Inhibition

| Compound ID | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |

| Example Compound | 50.2 | 8.5 | 1.2 | 3.7 |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |

III. In Vitro Cellular Assays

To assess the biological effects of the pyridazinone CA inhibitors on cancer cells, a series of in vitro cellular assays are essential. These assays provide insights into the compounds' cytotoxicity, and their impact on cell proliferation, migration, and key signaling pathways.

Protocol 3: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the inhibitor.

Materials:

-

Cancer cell line expressing the target CA isoform (e.g., HT-29 for CA IX)

-

Complete cell culture medium

-

Pyridazinone inhibitor

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the pyridazinone inhibitor. Include a vehicle control (e-g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Determine the IC₅₀ value for cell viability.

Protocol 4: Transwell Cell Migration Assay

This assay evaluates the effect of the inhibitor on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line

-

Serum-free cell culture medium

-

Complete cell culture medium (with FBS as a chemoattractant)

-

Pyridazinone inhibitor

-

Transwell inserts (with 8 µm pore size) for 24-well plates

-

Cotton swabs

-

Methanol

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Culture cells to near confluency, then serum-starve them for several hours.

-

Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add complete medium to the lower chamber.

-

Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of the pyridazinone inhibitor (and a vehicle control) and seed them into the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the insert with methanol and then stain them with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Protocol 5: Western Blot Analysis of CA IX Expression

This protocol is used to determine the effect of the pyridazinone inhibitor on the expression levels of the target protein, CA IX.

Materials:

-

Cancer cells treated with the inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against CA IX

-

Secondary antibody (HRP-conjugated)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the treated cells and extract the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody against CA IX, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

IV. In Vivo Evaluation in Xenograft Models

To assess the in vivo efficacy of the pyridazinone CA inhibitors, a tumor xenograft model in immunodeficient mice is a standard and informative approach.

Protocol 6: Subcutaneous Tumor Xenograft Model

This protocol describes the establishment of a tumor model and the evaluation of the antitumor effects of a pyridazinone inhibitor.

Materials:

-

Immunodeficient mice (e.g., nude or NOD/SCID mice)

-

Cancer cell line expressing the target CA isoform

-

Matrigel (optional)

-

Pyridazinone inhibitor (e.g., SLC-0111)

-

Vehicle for inhibitor administration (e.g., corn oil, PBS)

-

Calipers

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells in PBS or a mixture with Matrigel) into the flank of the mice.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Treatment: When the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the pyridazinone inhibitor (at a predetermined dose and schedule, e.g., daily oral gavage) to the treatment group and the vehicle to the control group.

-

Endpoint: Continue treatment and tumor monitoring for a defined period or until the tumors in the control group reach a predetermined endpoint size.

-

Data Collection: At the end of the study, euthanize the mice, and excise and weigh the tumors. Tissues can be collected for further analysis (e.g., histology, Western blotting).

V. Pharmacokinetic Studies